

Environmental fate and degradation of 1,2-Cyclohexanediol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Cyclohexanediol

Cat. No.: B165007

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Degradation of 1,2-Cyclohexanediol

Abstract: This technical guide provides a comprehensive analysis of the environmental fate and degradation of **1,2-Cyclohexanediol** (CHD), a key metabolite of widely used industrial chemicals such as cyclohexane and cyclohexanone. Synthesizing data on its physicochemical properties, biotic and abiotic degradation pathways, environmental mobility, and ecotoxicological profile, this document serves as a critical resource for researchers, environmental scientists, and drug development professionals. Our analysis indicates that **1,2-Cyclohexanediol** exhibits high water solubility and a low octanol-water partition coefficient, suggesting high mobility in aqueous environments and a low potential for bioaccumulation. While direct data on its environmental degradation is limited, evidence from analogous compounds and metabolic studies strongly supports that **1,2-Cyclohexanediol** is readily biodegradable by microorganisms. Abiotic degradation processes such as hydrolysis are not significant, while atmospheric photolysis may contribute to its removal from the atmosphere. This guide further presents detailed protocols for assessing its biodegradability and discusses the current data gaps in its ecotoxicological profile.

Introduction to 1,2-Cyclohexanediol

1,2-Cyclohexanediol ($C_6H_{12}O_2$) is a diol consisting of a cyclohexane ring substituted with two hydroxyl groups on adjacent carbons. It exists as two main stereoisomers: **cis-1,2-Cyclohexanediol** and **trans-1,2-Cyclohexanediol**. This compound is utilized as a

pharmaceutical intermediate and in the synthesis of polymers and other organic compounds.[\[1\]](#)
[\[2\]](#)

From an environmental perspective, **1,2-Cyclohexanediol** is of significant interest as it is a major urinary metabolite in humans and animals exposed to cyclohexane, cyclohexanol, and cyclohexanone—solvents and chemical intermediates used in vast quantities worldwide.[\[3\]](#)[\[4\]](#)
[\[5\]](#) Its formation as a metabolic byproduct means it can be introduced into wastewater streams and, subsequently, the wider environment. Understanding its behavior, persistence, and potential impacts is therefore crucial for a complete environmental risk assessment of its parent compounds.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between environmental compartments (air, water, soil, sediment, and biota).

Table 1: Physicochemical Properties of **1,2-Cyclohexanediol**

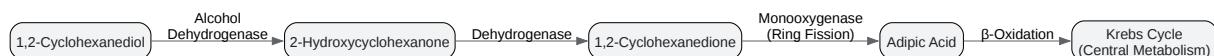
Property	Value	Implication for Environmental Fate	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₂	-	[6] [7]
Molecular Weight	116.16 g/mol	-	[6] [7]
Physical State	White crystalline powder/solid	Low volatility from dry surfaces.	[1] [7]
Water Solubility	Soluble	High mobility in water and soil; low adsorption to sediment.	[2] [8]
Melting Point	73-77°C (cis/trans mix)	Solid under standard environmental conditions.	[3]
Boiling Point	~237°C	Low volatility.	[3]
Vapor Pressure	~0.01 mmHg @ 25°C	Low partitioning to the atmosphere from water or soil.	[7]

| Log P (octanol-water) | 0.15 - 0.2 | Low potential for bioaccumulation in organisms. |[\[3\]](#)[\[6\]](#)[\[7\]](#) |

The high water solubility and low Log P value are the most critical parameters for predicting the environmental fate of **1,2-Cyclohexanediol**. These values strongly indicate that if released into the environment, it will predominantly reside in the aqueous phase. Its low vapor pressure suggests that volatilization from water bodies is not a significant transport mechanism. The low Log P value signifies that the compound is unlikely to bioaccumulate in the fatty tissues of organisms, reducing the risk of biomagnification through the food chain.

Biotic Degradation

Biodegradation, the breakdown of organic matter by microorganisms, is the primary mechanism for the removal of **1,2-Cyclohexanediol** from the environment.


Aerobic Biodegradation

While comprehensive studies specifically detailing the aerobic biodegradation pathway of **1,2-Cyclohexanediol** are not abundant in published literature, significant evidence supports its susceptibility to microbial degradation. Crucially, bacteria capable of utilizing **cis-1,2-cyclohexanediol** as a sole source of carbon and energy have been successfully isolated through enrichment cultures, directly confirming its biodegradability.^[9]

Based on well-established metabolic pathways for alicyclic compounds like cyclohexane and cyclohexanol, a probable aerobic degradation pathway can be postulated.^{[10][11]} The process is likely initiated by microbial alcohol dehydrogenases, followed by ring cleavage:

- Oxidation to Ketone: The first step involves the oxidation of one of the hydroxyl groups to form 2-hydroxycyclohexanone.
- Further Oxidation: This intermediate is likely further oxidized to 1,2-cyclohexanedione.
- Ring Fission: The cyclohexanedione ring is then cleaved by a monooxygenase enzyme, which incorporates an oxygen atom into the ring, forming a linear dicarboxylic acid, likely adipic acid.
- Central Metabolism: Adipic acid is a common metabolite that can be readily broken down via β -oxidation to acetyl-CoA, which enters the Krebs cycle for energy production and biomass generation.

Given that precursors like cyclohexanone are considered readily biodegradable (e.g., 98% degradation in 28 days in an OECD 301D test), it is highly probable that its more water-soluble and oxygenated metabolite, **1,2-Cyclohexanediol**, is also readily biodegradable.^{[7][12]}

[Click to download full resolution via product page](#)

Caption: Proposed aerobic biodegradation pathway for **1,2-Cyclohexanediol**.

Anaerobic Biodegradation

Under anoxic conditions, such as in deep sediments or some groundwater environments, the degradation of alicyclic compounds proceeds differently. While direct studies on anaerobic **1,2-Cyclohexanediol** degradation are lacking, it has been proposed as an intermediate in the anaerobic degradation of cyclohexanone.^[13] The pathway would likely involve initial hydroxylation followed by ring cleavage through mechanisms analogous to those seen for other cyclic compounds under denitrifying or sulfate-reducing conditions. Overall persistence may be longer under anaerobic conditions compared to aerobic environments.

Abiotic Degradation

Abiotic processes are chemical reactions that degrade compounds without the involvement of microorganisms. For **1,2-Cyclohexanediol**, these pathways are considered minor contributors to its overall environmental removal compared to biodegradation.

Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. Alcohols, such as **1,2-Cyclohexanediol**, are generally stable to hydrolysis under environmentally relevant pH conditions (pH 4-9). Furthermore, studies on the hydrolysis of cyclohexene oxide show that **1,2-Cyclohexanediol** is the stable end product, confirming its resistance to further hydrolytic degradation.^[14] Therefore, hydrolysis is not considered a significant environmental fate process.

Atmospheric Photolysis

Although **1,2-Cyclohexanediol** has low volatility, it can be associated with atmospheric particulate matter.^[15] In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated hydroxyl ($\cdot\text{OH}$) radicals. While no experimental rate constant for this reaction with **1,2-Cyclohexanediol** is available, it is expected to undergo degradation via H-atom abstraction from the carbon backbone. By analogy with other cyclic alcohols, its atmospheric half-life is estimated to be on the order of hours to a few days, indicating it would not persist long in the atmosphere.

Environmental Fate Summary

Mobility, Transport, and Distribution

The primary determinant of **1,2-Cyclohexanediol**'s fate is its high water solubility and low Log P. Upon release, it will rapidly partition to surface water and groundwater and be highly mobile within these compartments. Adsorption to soil organic carbon and sediment will be minimal (low Koc), leading to a high potential for leaching through the soil profile.

Bioaccumulation

The low octanol-water partition coefficient (Log P ≈ 0.2) indicates a very low potential for bioaccumulation in aquatic and terrestrial organisms.[3][6][7]

Overall Persistence

Considering its susceptibility to rapid and likely complete biodegradation under aerobic conditions, **1,2-Cyclohexanediol** is expected to have a low overall persistence in most environmental compartments. While degradation may be slower under anaerobic conditions, its high bioavailability in aquatic systems suggests it will be ultimately removed from the environment.

Ecotoxicological Profile

A significant data gap exists for the ecotoxicity of **1,2-Cyclohexanediol**. Standard aquatic toxicity tests on fish, daphnids, and algae have not been reported in the available literature. However, data for its parent compound, cyclohexane, can provide context.

Table 2: Ecotoxicity Data for Cyclohexane (Parent Compound)

Organism	Endpoint	Value (mg/L)	Classification	Source(s)
Pimephales promelas (Fathead Minnow)	96h LC50	3.96 - 5.18	Very toxic to aquatic life	[6]
Daphnia magna (Water Flea)	48h EC50	0.9	Very toxic to aquatic life	[6]

| Desmodesmus subspicatus (Algae) | 72h EC50 | >500 | Not harmful | [6] |

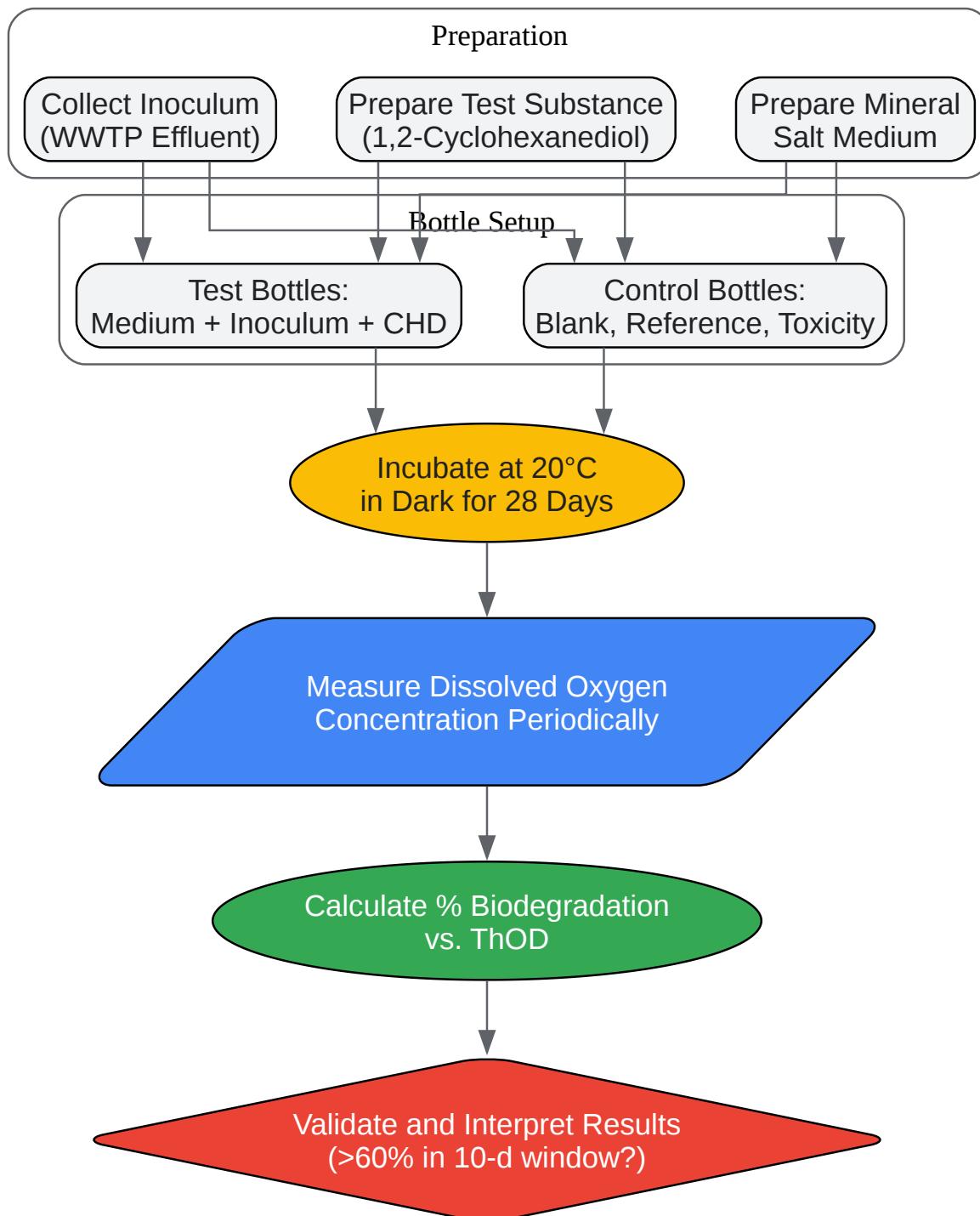
Cyclohexane is classified as very toxic to aquatic invertebrates and fish.[6][8] Typically, the metabolic products of such non-polar solvents are more water-soluble and less toxic. For instance, an SDS for a product containing cyclohexanone reports an LC50/EC50 > 100 mg/L, indicating much lower toxicity.[16] It is plausible that **1,2-Cyclohexanediol** would exhibit a similar or lower level of toxicity than cyclohexanone. However, without direct experimental data, this remains an assumption that requires verification.

Methodologies for Studying Environmental Fate

To address the data gaps and confirm the environmental fate of **1,2-Cyclohexanediol**, standardized testing protocols should be employed.

Experimental Protocol: Ready Biodegradability (OECD 301D)

The "Ready Biodegradability: Closed Bottle Test" (OECD 301D) is a stringent test used to determine if a chemical can be rapidly and completely biodegraded by unacclimated aerobic microorganisms.


Objective: To assess the ready biodegradability of **1,2-Cyclohexanediol** by measuring oxygen consumption over 28 days.

Methodology:

- Preparation of Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium contains essential mineral nutrients but lacks a carbon source.
- Inoculum: Obtain a microbial inoculum from the final effluent of a domestic wastewater treatment plant. The inoculum should be fresh and not pre-adapted to the test substance.
- Test Setup:
 - Prepare sealed glass bottles with a known volume of mineral medium.
 - Add the inoculum to the bottles at a concentration of a few mg/L of suspended solids.

- Add **1,2-Cyclohexanediol** as the sole carbon source at a concentration of 2-5 mg/L.
- Prepare control bottles: (1) Inoculum only (blank), (2) Reference substance (e.g., sodium benzoate) + inoculum, and (3) Toxicity control (Test substance + Reference substance + inoculum).
- Incubation: Incubate the bottles in the dark at a constant temperature ($20 \pm 1^\circ\text{C}$) for 28 days.
- Measurement: Periodically, and at the end of the 28-day period, measure the dissolved oxygen concentration in each bottle using an oxygen electrode or Winkler titration.
- Calculation: Calculate the percentage biodegradation by comparing the oxygen consumed by the microorganisms in the test bottles (corrected for the blank) to the theoretical oxygen demand (ThOD) of the substance.
 - $\% \text{ Biodegradation} = [(\text{O}_2 \text{ consumed by test substance}) / \text{ThOD}] * 100$
- Validation: The test is valid if the reference substance shows >60% degradation within 14 days, and the oxygen depletion in the blank is within specified limits. A substance is considered "readily biodegradable" if it reaches >60% degradation within the 28-day test period and within a "10-day window" after the onset of degradation.

Causality: This test simulates a scenario where a chemical is released at a low concentration into an aerobic aquatic environment. The stringent conditions (low microbial density, no acclimation) ensure that a positive result indicates a high potential for rapid degradation in a real-world setting.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the OECD 301D Ready Biodegradability test.

Experimental Protocol: Soil Microcosm Study

Objective: To determine the degradation rate of **1,2-Cyclohexanediol** in environmentally relevant soil matrices.

Methodology:

- Soil Collection: Collect fresh soil from a relevant site (e.g., agricultural land, forest). Sieve the soil (2 mm) to remove large debris and homogenize.
- Characterization: Analyze the soil for key properties: pH, organic carbon content, texture, and microbial biomass.
- Microcosm Setup:
 - Weigh a defined amount of soil (e.g., 50 g dry weight equivalent) into glass jars.
 - Adjust the soil moisture to a percentage of its water-holding capacity (e.g., 50-60%) using sterile deionized water.
 - Spike the soil with a solution of **1,2-Cyclohexanediol** to achieve a target concentration (e.g., 10 mg/kg). Allow the solvent carrier (if any) to evaporate.
 - Prepare abiotic controls by using sterilized (e.g., autoclaved or gamma-irradiated) soil.
- Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 20-25°C). Keep the jars loosely capped or aerated to maintain aerobic conditions.
- Sampling: At predetermined time intervals (e.g., day 0, 1, 3, 7, 14, 28, 56), sacrificially sample triplicate biotic and abiotic microcosms.
- Extraction and Analysis:
 - Extract **1,2-Cyclohexanediol** from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile).
 - Analyze the extracts using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining concentration of the parent

compound.

- Data Analysis: Plot the concentration of **1,2-Cyclohexanediol** over time. Calculate the degradation rate constant (k) and the dissipation half-life (DT50) by fitting the data to a suitable kinetic model (e.g., first-order kinetics). Compare the dissipation in biotic versus abiotic systems to distinguish between biological and non-biological degradation.

Causality: This protocol provides a more realistic assessment of degradation in a complex environmental matrix. The use of sterile controls is critical to definitively attribute the observed loss to microbial activity, thereby validating the role of biodegradation.

Conclusion

The environmental fate of **1,2-Cyclohexanediol** is characterized by high mobility in water, low potential for bioaccumulation, and low overall persistence. The primary mechanism for its removal from soil and aquatic environments is aerobic biodegradation. While direct experimental data on degradation rates and ecotoxicity are limited, a weight-of-evidence approach based on its physicochemical properties and its role as a metabolite of readily biodegradable parent compounds suggests a low environmental risk profile. Further research should focus on obtaining definitive ecotoxicity data (LC50/EC50 values) to complete a comprehensive risk assessment.

References

This list is a compilation of sources accessed for this guide and is not exhaustive of all available literature.

- American Chemical Society. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-**1,2-cyclohexanediol**. Changes in rate-determining step and mechanism as a function of pH. *Journal of the American Chemical Society*. [Link]
- Mráz, J., et al. (1999). 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans. *PubMed*. [Link]
- National Center for Biotechnology Information. (n.d.). Cyclohexane.
- Devens, D. (2022).
- U.S. Environmental Protection Agency. (n.d.).
- Columbus Chemical Industries, Inc. (n.d.).

- National Center for Biotechnology Information. (n.d.). **1,2-Cyclohexanediol**.
- Platen, H., & Schink, B. (n.d.). Anaerobic degradation of aromatic compounds in the presence of.... [Link]
- Semantic Scholar. (n.d.). New technological solutions in the production of high quality cyclohexanone. [Link]
- Hexion. (2023).
- Carl ROTH. (n.d.).
- European Chemicals Agency. (2002). Cyclohexene CAS N°:110-83-8. [Link]
- Polypipe. (2021).
- University of Bath. (2001). Expression of benzene dioxygenase from *Pseudomonas putida* ML2 in **cis-1,2-cyclohexanediol**-degrading pseudomonads. [Link]
- Canyon. (2025).
- REMA TIP TOP. (n.d.).
- ResearchGate. (2016). Two routes to **1,2-cyclohexanediol** catalyzed by zeolites under solvent-free condition. [Link]
- American Society for Microbiology. (n.d.).
- Harder, J. (n.d.).
- DeepDyve. (n.d.).
- Portland State University. (2012).
- ResearchGate. (2014).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (1990). Urinary excretion of cyclohexanediol, a metabolite of the solvent cyclohexanone, by infants in a special care unit. [Link]
- PubMed. (2001).
- National Institute of Standards and Technology. (n.d.).
- ACS Publications. (n.d.). Pickering Interfacial Tandem Catalysis of Alkenes to 1,2-Diols over.... [Link]
- ResearchGate. (2003). The degradation of alicyclic hydrocarbons by a microbial consortium. [Link]
- ResearchGate. (2015).
- ACS Publications. (2022). The Photoconversion of Cyclohexene on Rutile TiO₂(110). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,2- and 1,4-Cyclohexanediol: major urinary metabolites and biomarkers of exposure to cyclohexane, cyclohexanone, and cyclohexanol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. columbuschemical.com [columbuschemical.com]
- 7. iplex.co.nz [iplex.co.nz]
- 8. isotope.com [isotope.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. polypipe.com [polypipe.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 16. sdb.rema-tiptop.de [sdb.rema-tiptop.de]
- To cite this document: BenchChem. [Environmental fate and degradation of 1,2-Cyclohexanediol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165007#environmental-fate-and-degradation-of-1-2-cyclohexanediol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com